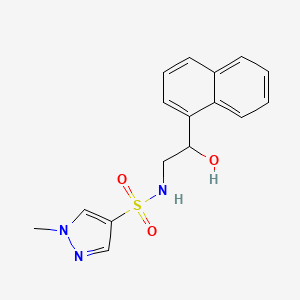
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also features a pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. The sulfonamide group is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and pyrazole rings, along with the sulfonamide group. These structural features could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The naphthalene moiety might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene and pyrazole rings might contribute to its aromaticity and potentially its stability. The sulfonamide group could influence its solubility in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Intermediates in Dye Preparation : Acylation and hydrolysis processes involving similar naphthalene derivatives have been explored for producing naphthoxazole intermediates, which are useful in dye synthesis (Katritzky et al., 1993).
- Green Synthesis Methods : Studies show that similar naphthalene derivatives can be synthesized using eco-friendly methods, highlighting the importance of sustainable practices in chemical synthesis (Fu et al., 2016).
Chemical Properties and Applications
- Ligand in Metal Complexes : Research has been conducted on Schiff-base ligands derived from similar naphthalene compounds for use in copper (II) complexes, indicating potential applications in material science and catalysis (Moreira et al., 2021).
- Organic Synthesis and Biological Evaluation : Similar naphthalene derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating the relevance of these compounds in medicinal chemistry and pharmacology (Kumar et al., 2017).
Biological and Pharmacological Activities
- Anticancer Potential : Naphthalene derivatives have been synthesized and evaluated as potential anticancer agents, showing the significance of these compounds in drug discovery and therapeutic research (Gouhar & Raafat, 2015).
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives of pyrazoles, similar to the compound , have shown inhibitory effects on human erythrocyte carbonic anhydrases, suggesting potential applications in treating conditions like glaucoma or edema (Büyükkıdan et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Future studies will hopefully elucidate these pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-19-11-13(9-17-19)23(21,22)18-10-16(20)15-8-4-6-12-5-2-3-7-14(12)15/h2-9,11,16,18,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXZBJMKCXEVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

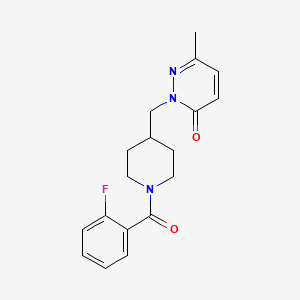

![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)
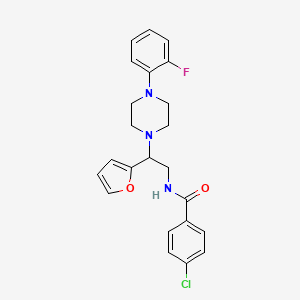
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide](/img/structure/B2473285.png)
![3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2473286.png)
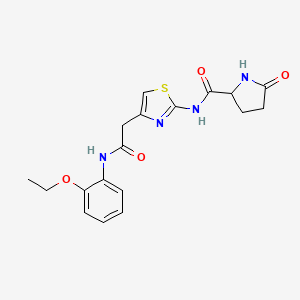



![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2473297.png)
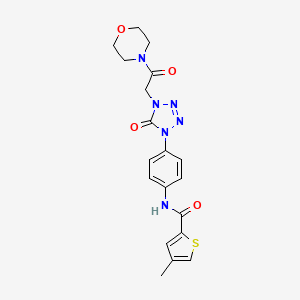
![1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2473300.png)